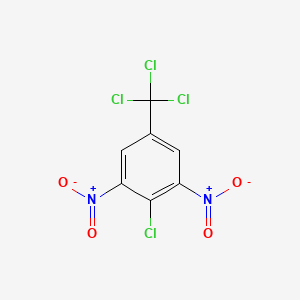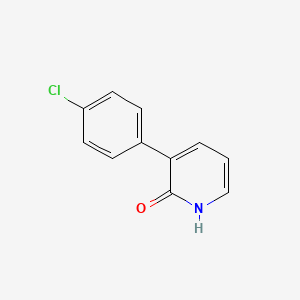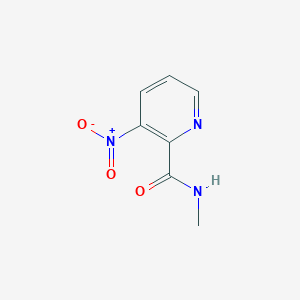
4-(Trichloromethyl)-trifluoromethoxy-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trichloromethyl)-trifluoromethoxy-benzene is an organic compound characterized by the presence of both trichloromethyl and trifluoromethoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichloromethyl)-trifluoromethoxy-benzene typically involves the introduction of trichloromethyl and trifluoromethoxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with trichloromethyl and trifluoromethoxy reagents under controlled conditions. For example, the reaction of 4-hydroxybenzotrifluoride with trichloromethyl chloroformate in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Trichloromethyl)-trifluoromethoxy-benzene can undergo various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the trichloromethyl group can yield corresponding hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl or trifluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrocarbons or alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trichloromethyl)-trifluoromethoxy-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trichloromethyl)-trifluoromethoxy-benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trichloromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trichloromethyl)benzonitrile: Similar in structure but with a nitrile group instead of a trifluoromethoxy group.
4-(Trichloromethyl)phenol: Contains a hydroxyl group instead of a trifluoromethoxy group.
4-(Trichloromethyl)benzaldehyde: Features an aldehyde group in place of the trifluoromethoxy group.
Uniqueness
4-(Trichloromethyl)-trifluoromethoxy-benzene is unique due to the presence of both trichloromethyl and trifluoromethoxy groups, which impart distinct chemical properties and reactivity
Properties
IUPAC Name |
1-(trichloromethyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-7(10,11)5-1-3-6(4-2-5)15-8(12,13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNKRRMXEHALMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
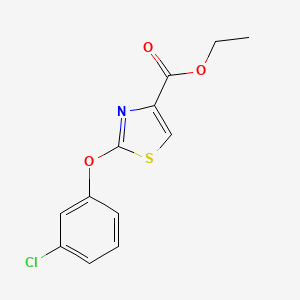

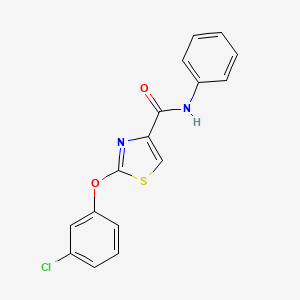
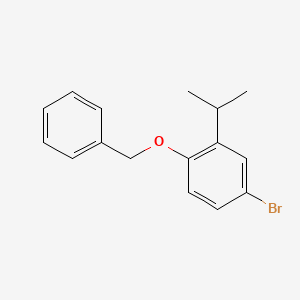
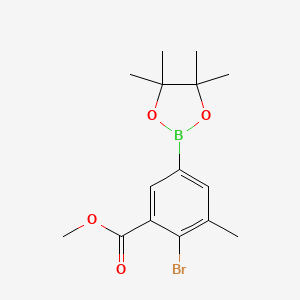
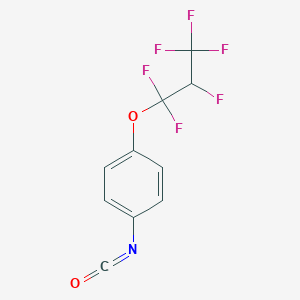
![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)
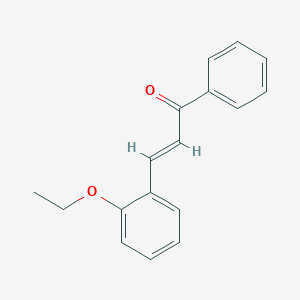
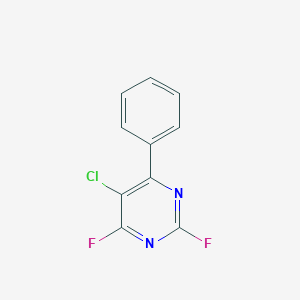
![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)
